5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Overview
Description
“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and is part of a class of compounds known as heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of “5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES stringO=C(O)C1=C(C)NC(C(C)=O)=C1C
. The InChI representation is 1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13)
. Physical And Chemical Properties Analysis
“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a solid substance . Its molecular weight is 181.19 . The compound has a storage temperature of room temperature .Scientific Research Applications
Pyrrole derivatives have diverse applications in various fields . Here are some general applications:
-
Pharmaceuticals
- Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .
- It is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
- Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Material Science
-
Catalysis
-
Fungicides and Antibiotics
-
Anti-inflammatory and Cholesterol Reducing Drugs
-
Antitumor Agents
-
Synthesis of Dyes
-
Antiviral and Antioxidant Activities
-
Antidiabetic and Anti-allergic Activities
-
Antipyretic and Anti-amoebic Activities
-
Antihelmintic and Antifungal Activities
-
Ulcerogenic Activities
properties
IUPAC Name |
5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJSECHXQTROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353447 | |
Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
17106-15-9 | |
Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.